Benzamide, N-(3-diethylaminopropyl)-p-isopentoxythio-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

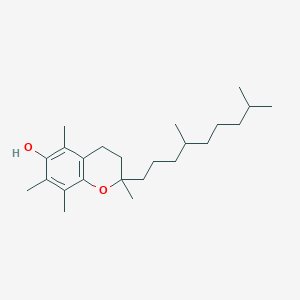

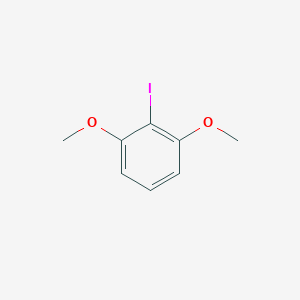

Benzamide, N-(3-diethylaminopropyl)-p-isopentoxythio- is a chemical compound that is commonly used in scientific research. It is a thioamide derivative of benzamide and has various applications in the field of biochemistry and pharmacology.

Mechanism Of Action

Benzamide, N-(3-diethylaminopropyl)-p-isopentoxythio- works by binding to specific proteins and enzymes in the body, thereby altering their function and activity. For example, when used as a substrate for acetylcholinesterase, it is cleaved by the enzyme, releasing a thiol group that can be detected and measured. Similarly, when used as a ligand for G protein-coupled receptors, it can activate or inhibit downstream signaling pathways.

Biochemical and Physiological Effects:

The biochemical and physiological effects of Benzamide, N-(3-diethylaminopropyl)-p-isopentoxythio- depend on the specific protein or enzyme it is interacting with. For example, when used as a substrate for acetylcholinesterase, it can be used to measure the activity of the enzyme, which is important in the diagnosis of certain neurological disorders. Similarly, when used as a ligand for G protein-coupled receptors, it can be used to study the role of these receptors in various physiological processes such as neurotransmission, hormone secretion, and immune function.

Advantages And Limitations For Lab Experiments

One advantage of using Benzamide, N-(3-diethylaminopropyl)-p-isopentoxythio- in lab experiments is its versatility. It can be used to study a wide range of proteins and enzymes, making it a valuable tool for researchers in various fields. Additionally, it is relatively easy to synthesize and purify, making it accessible to researchers with limited resources.

One limitation of using Benzamide, N-(3-diethylaminopropyl)-p-isopentoxythio- is that it may not be suitable for all experiments. For example, it may not be effective in studies of proteins or enzymes that do not interact with thioamides or G protein-coupled receptors. Additionally, its effects may be influenced by factors such as pH, temperature, and the presence of other molecules in the experimental system.

Future Directions

There are many potential future directions for research involving Benzamide, N-(3-diethylaminopropyl)-p-isopentoxythio-. One area of interest is the development of new ligands for G protein-coupled receptors, which could have therapeutic applications in a variety of diseases. Additionally, the use of Benzamide, N-(3-diethylaminopropyl)-p-isopentoxythio- in combination with other techniques such as X-ray crystallography or NMR spectroscopy could provide valuable insights into the structure and function of proteins and enzymes. Finally, the development of new synthetic methods for Benzamide, N-(3-diethylaminopropyl)-p-isopentoxythio- could improve its accessibility and utility for researchers.

Synthesis Methods

Benzamide, N-(3-diethylaminopropyl)-p-isopentoxythio- can be synthesized by reacting benzamide with 3-diethylaminopropylamine and p-isopentyl mercaptan. The reaction takes place in the presence of a catalyst such as triethylamine or pyridine and is typically carried out in a solvent such as dichloromethane or acetonitrile. The product is then purified by column chromatography or recrystallization.

Scientific Research Applications

Benzamide, N-(3-diethylaminopropyl)-p-isopentoxythio- is commonly used in scientific research as a tool to study the function and activity of various proteins and enzymes. It is often used as a substrate for enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. It is also used as a ligand for G protein-coupled receptors, which play a crucial role in cellular signaling pathways.

properties

CAS RN |

16531-36-5 |

|---|---|

Product Name |

Benzamide, N-(3-diethylaminopropyl)-p-isopentoxythio- |

Molecular Formula |

C19H32N2OS |

Molecular Weight |

336.5 g/mol |

IUPAC Name |

N-[3-(diethylamino)propyl]-4-(3-methylbutoxy)benzenecarbothioamide |

InChI |

InChI=1S/C19H32N2OS/c1-5-21(6-2)14-7-13-20-19(23)17-8-10-18(11-9-17)22-15-12-16(3)4/h8-11,16H,5-7,12-15H2,1-4H3,(H,20,23) |

InChI Key |

LBNGNSVMGRTSMZ-UHFFFAOYSA-N |

Isomeric SMILES |

CCN(CC)CCCN=C(C1=CC=C(C=C1)OCCC(C)C)S |

SMILES |

CCN(CC)CCCNC(=S)C1=CC=C(C=C1)OCCC(C)C |

Canonical SMILES |

CCN(CC)CCCNC(=S)C1=CC=C(C=C1)OCCC(C)C |

Other CAS RN |

16531-36-5 |

synonyms |

N-[3-(Diethylamino)propyl]-p-(isopentyloxy)thiobenzamide |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Methoxy-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline](/img/structure/B102198.png)

![Benzene, 1-[(1R,2S)-1,2-dimethyl-3-methylenecyclopentyl]-4-methyl-](/img/structure/B102214.png)